Bisabolol

Description

Overview of Sesquiterpene Alcohols in Pharmacological Research

Sesquiterpenes represent a broad class of terpenoids, characterized by their structure derived from three isoprene (B109036) units, resulting in a 15-carbon skeleton. Sesquiterpene alcohols, a specific subclass, are integral components of the essential oils of numerous plants and are recognized for their aromatic qualities and significant biological activities mdpi.comwisdomlib.orgsci-hub.senih.gov. These compounds are widely distributed across the plant kingdom and have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties mdpi.comfrontiersin.org. Other notable sesquiterpene alcohols studied for their therapeutic potential include nerolidol, farnesol, and cedrol, which have exhibited activities such as antimicrobial, antitumor, neuroprotection, and anti-inflammatory effects mdpi.comsci-hub.senih.govfrontiersin.org. Alpha-bisabolol (B1667320), specifically, is a prominent example of a monocyclic sesquiterpene alcohol that has become a focal point in pharmacological research due to its multifaceted biological actions researchgate.netontosight.ainih.govnih.govhallstarbeauty.comatamanchemicals.comchemicalbook.comresearchgate.netmdpi.comdovepress.comresearchgate.net.

Historical and Ethnobotanical Significance in Traditional Medicine Systems

The use of α-Bisabolol and its plant sources dates back centuries. It was first isolated from the essential oil of German chamomile (Matricaria chamomilla), a plant traditionally employed in European herbal medicine for its calming and soothing properties nih.govnih.govhallstarbeauty.comatamanchemicals.comchemicalbook.comresearchgate.netdovepress.comresearchgate.netheadslifestyle.comcityskinclinic.com. Indigenous communities in South America have also historically utilized extracts from the candeia tree (Eremanthus erythropappus) for their medicinal value in treating skin ailments, infections, and inflammation cityskinclinic.com. The broader ethnobotanical record indicates that plants containing α-Bisabolol have been widely incorporated into traditional medicinal practices globally for promoting general well-being and addressing various health concerns nih.govnih.govchemicalbook.comresearchgate.net. Ethnobotanists have long acknowledged α-Bisabolol's medicinal significance as a potent anti-inflammatory and healing agent headslifestyle.com.

Contemporary Academic Interest in Alpha-Bisabolol's Biological Activities

Modern scientific research has validated and expanded upon the traditional uses of α-Bisabolol, identifying a broad spectrum of pharmacological activities. Contemporary academic interest is driven by its potential applications in various therapeutic areas, supported by extensive in vitro and in vivo studies nih.govnih.govresearchgate.net.

Key biological activities and their associated mechanisms include:

Anti-inflammatory: α-Bisabolol effectively reduces inflammation by suppressing key inflammatory mediators and signaling pathways, such as NF-κB, JNK, ERK1/2, and p38. It also modulates the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comresearchgate.netontosight.aiatamanchemicals.commdpi.comdovepress.comcityskinclinic.commdpi.comnanu-skincare.com.

Antimicrobial and Antifungal: The compound demonstrates inhibitory effects against various bacteria, including gram-positive strains, and fungi such as Candida albicans researchgate.netontosight.aihallstarbeauty.comatamanchemicals.comchemicalbook.commdpi.comdovepress.comnanu-skincare.commdpi.com.

Antioxidant: α-Bisabolol acts as an antioxidant by protecting cells from oxidative stress and damage induced by free radicals, evidenced by its ability to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) researchgate.netontosight.ainih.govnih.govchemicalbook.commdpi.comresearchgate.netnanu-skincare.commdpi.com.

Anticancer: Research suggests potential anticancer properties, possibly through the induction of apoptosis (programmed cell death) in various cancer cell lines, including glioma and leukemia researchgate.netnih.govnih.govchemicalbook.commdpi.comresearchgate.netnanu-skincare.commdpi.comfrontiersin.orgdergipark.org.tr. However, some studies also highlight potential immunosuppressive effects, necessitating careful consideration in cancer therapy research frontiersin.org.

Neuroprotective: α-Bisabolol has shown promise in improving cognitive function and protecting against neurodegenerative processes, potentially by modulating apoptotic pathways and inhibiting enzymes implicated in diseases like Alzheimer's researchgate.netnih.govnih.govchemicalbook.comresearchgate.netdergipark.org.trrisecannabis.com.

Skin Healing and Soothing: Its ability to accelerate wound healing, reduce redness, soothe sensitive skin, and improve skin hydration makes it a valuable ingredient in dermatological and cosmetic applications ontosight.aiatamanchemicals.comchemicalbook.commdpi.comcityskinclinic.comnanu-skincare.com.

Other Reported Activities: Studies have also indicated cardioprotective, nephroprotective, antidiabetic, and analgesic effects researchgate.netnih.govnih.govchemicalbook.comresearchgate.netmdpi.com.

Scope and Significance of Comprehensive Research on Alpha-Bisabolol

The extensive biological activities and favorable safety profile of α-Bisabolol position it as a compound of significant interest for both academic research and industrial applications in the pharmaceutical, cosmetic, and food sectors ontosight.ainih.govnih.govresearchgate.net. Its polypharmacological nature and pleiotropic properties, coupled with good pharmacokinetics and widespread availability, classify it as a promising nutraceutical and phytomedicine nih.govnih.govresearchgate.net. The compound has received regulatory approval for use in food additives, cosmetics, and fragrances, underscoring its safety and utility nih.govnih.govresearchgate.net.

Comprehensive research is crucial for fully elucidating the mechanisms of action, confirming clinical efficacy, and unlocking the complete therapeutic potential of α-Bisabolol. While much of the current evidence stems from cell line and animal model studies, further clinical trials are essential to validate its benefits in human health and to guide its development into new pharmaceutical and therapeutic agents researchgate.netnih.govnih.govresearchgate.net. The ongoing scientific exploration of α-Bisabolol continues to reveal its value as a natural, safe, and effective compound with broad applications.

Compound List

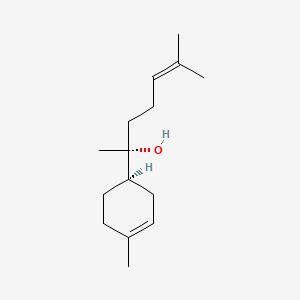

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045964 | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23178-88-3, 515-69-5, 25428-43-7 | |

| Record name | (+)-α-Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23178-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bisabolol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023178883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BISABOLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105S6I733Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-BISABOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HQN158VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Activities and Biological Effects of Alpha Bisabolol

Anti-inflammatory Efficacy and Modulatory Actions

Alpha-bisabolol (B1667320) exhibits potent anti-inflammatory properties through various mechanisms, including the attenuation of inflammatory mediator production and the modulation of cellular inflammatory responses. These actions contribute to its potential as a therapeutic agent for inflammatory conditions.

Attenuation of Inflammatory Mediator Production

Alpha-bisabolol has been shown to effectively reduce the production of key molecules that promote inflammation. This includes the inhibition of pro-inflammatory cytokines, the reduction of nitric oxide and prostaglandin E2, and the modulation of inflammatory enzymes.

Research has consistently demonstrated the ability of alpha-bisabolol to suppress the production of several pro-inflammatory cytokines. Studies have shown that alpha-bisabolol can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govcarmellcosmetics.comkoreamed.orgresearchgate.net For instance, in macrophage cells stimulated with lipopolysaccharide (LPS), alpha-bisabolol was found to significantly inhibit the production of TNF-α and IL-6. nih.govsemanticscholar.org This inhibitory effect on cytokines is a key aspect of its anti-inflammatory action, as these molecules are central to the inflammatory cascade. regimenlab.com Furthermore, alpha-bisabolol has been observed to decrease the migration of TNF-α to the site of injury, further controlling the inflammatory response. regimenlab.com

Table 1: Effect of Alpha-Bisabolol on Pro-inflammatory Cytokine Production

| Cell/Model System | Inducing Agent | Cytokine(s) Inhibited | Key Findings |

|---|---|---|---|

| Macrophage cells | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant inhibition of cytokine production. nih.govsemanticscholar.org |

| Human Chondrocytes | Advanced Glycation End Products (AGE) | TNF-α, IL-6 | Attenuated the inflammatory response. carmellcosmetics.com |

| Pregnant human myometrium | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Concentration-dependent decrease in cytokine production. koreamed.org |

| Rat model of Parkinson's Disease | Rotenone | TNF-α, IL-1β, IL-6 | Attenuated neuroinflammation by reducing glial cell activation and subsequent cytokine release. nih.gov |

Alpha-bisabolol has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. nih.govcarmellcosmetics.com In a study involving human chondrocytes, treatment with alpha-bisabolol effectively attenuated the inflammatory response induced by advanced glycation end products (AGEs) by decreasing the expression of nitrite and PGE2. carmellcosmetics.com While some studies suggest the involvement of nitric oxide and prostaglandins in the protective effects of alpha-bisabolol, others indicate that its gastroprotective mechanism may not be directly dependent on the inhibition of these mediators. nih.govnih.govresearchgate.net

The anti-inflammatory effects of alpha-bisabolol are also attributed to its ability to modulate the expression and activity of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govcarmellcosmetics.comresearchgate.net These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively. nih.govnih.govcaldic.comresearchgate.nethelsinki.fi Studies have demonstrated that alpha-bisabolol can suppress the expression of both iNOS and COX-2 in inflammatory conditions. nih.govcarmellcosmetics.com For example, in a model of neuroinflammation, alpha-bisabolol attenuated the release of iNOS and COX-2. nih.gov

Impact on Cellular Inflammatory Responses

Beyond its effects on inflammatory mediators, alpha-bisabolol also influences the behavior of cells involved in the inflammatory process.

In the context of neuroinflammation, alpha-bisabolol has been shown to suppress the activation of glial cells. nih.gov Glial cells, when activated, contribute to the inflammatory environment in the central nervous system. By attenuating the activation of these cells, alpha-bisabolol helps to reduce neuroinflammation. nih.gov This effect is associated with a subsequent decrease in the release of pro-inflammatory cytokines and mediators. nih.gov

Table 2: Summary of Research Findings on Alpha-Bisabolol's Anti-inflammatory Effects

| Pharmacological Target | Effect of Alpha-Bisabolol | Experimental Model |

|---|---|---|

| Pro-inflammatory Cytokines | ||

| TNF-α | Inhibition | Macrophages, Human Chondrocytes, Pregnant Human Myometrium, Rat model of Parkinson's Disease |

| IL-1β | Inhibition | Pregnant Human Myometrium, Rat model of Parkinson's Disease |

| IL-6 | Inhibition | Macrophages, Human Chondrocytes, Rat model of Parkinson's Disease |

| Inflammatory Mediators | ||

| Nitric Oxide (NO) | Reduction | Human Chondrocytes |

| Prostaglandin E2 (PGE2) | Reduction | Human Chondrocytes |

| Inflammatory Enzymes | ||

| iNOS | Suppression of expression | Human Chondrocytes, Rat model of Parkinson's Disease |

| COX-2 | Suppression of expression | Human Chondrocytes, Rat model of Parkinson's Disease |

| Cellular Responses | ||

| Glial Cell Activation | Suppression | Rat model of Parkinson's Disease |

Reduction of Leukocyte Migration and Protein Extravasation

Alpha-bisabolol has demonstrated a significant ability to impede the inflammatory cascade by reducing leukocyte migration and protein extravasation. In a study utilizing a carrageenan-induced pleurisy model in mice, (-)-α-bisabolol administered orally was able to decrease the migration of leukocytes into the peritoneal cavity. This effect is crucial in mitigating the amplification of the inflammatory response, as the influx of leukocytes to the site of injury is a hallmark of inflammation. The compound also reduced protein extravasation, indicating a stabilization of blood vessel permeability, which is often compromised during inflammatory processes.

Inhibition of Neutrophil Degranulation

Neutrophils, a type of white blood cell, play a critical role in the innate immune response. Upon activation, they release a variety of cytotoxic and pro-inflammatory molecules from their granules, a process known as degranulation. Research has shown that (-)-α-bisabolol can inhibit the degranulation of neutrophils in response to phorbol-myristate-acetate (PMA), a potent activator of protein kinase C (PKC), which is a key signaling molecule in neutrophil activation nih.govmdpi.comresearchgate.netnih.gov. This inhibitory action on neutrophil degranulation suggests that alpha-bisabolol can directly modulate the effector functions of these key inflammatory cells, thereby reducing tissue damage associated with excessive inflammation.

Mast Cell Sensitization Inhibition

Mast cells are pivotal players in allergic and inflammatory responses, releasing histamine and other inflammatory mediators upon sensitization and subsequent allergen exposure. Alpha-bisabolol has been shown to effectively suppress mast cell-mediated anaphylactic responses nih.govresearchgate.net. In a model of passive cutaneous anaphylaxis, oral administration of (-)-α-bisabolol dose-dependently inhibited the allergic reaction nih.govresearchgate.net. Furthermore, in in-vitro studies using bone marrow-derived mast cells (BMMCs), (-)-α-bisabolol significantly reduced the release of β-hexosaminidase, histamine, and tumor necrosis factor-alpha (TNF-α) following IgE-mediated stimulation nih.govresearchgate.net. This indicates that alpha-bisabolol can stabilize mast cells, preventing the release of key mediators that drive allergic inflammation nih.govresearchgate.net.

Interactive Data Table: Effect of Alpha-Bisabolol on Mast Cell Degranulation Markers

| Compound | Model | Marker | Outcome |

| (-)-α-Bisabolol | IgE-mediated BMMCs | β-hexosaminidase | Significant reduction in release |

| (-)-α-Bisabolol | IgE-mediated BMMCs | Histamine | Significant reduction in release |

| (-)-α-Bisabolol | IgE-mediated BMMCs | TNF-α | Significant reduction in release |

| (-)-α-Bisabolol | Passive Cutaneous Anaphylaxis | Anaphylactic response | Dose-dependent suppression |

Therapeutic Implications in Inflammatory Conditions

Pulmonary Inflammation (e.g., Acute Respiratory Distress Syndrome models)

The anti-inflammatory properties of alpha-bisabolol hold significant promise for the treatment of acute pulmonary inflammation, such as that seen in Acute Respiratory Distress Syndrome (ARDS). In a mouse model of ARDS induced by lipopolysaccharide (LPS), α-bisabolol-loaded lipid-core nanocapsules were found to significantly reduce neutrophil infiltration, myeloperoxidase activity, and levels of the chemokines KC and MIP-2 in the lungs nih.govnih.govtandfonline.com. This nanoencapsulated formulation also mitigated airway hyperreactivity and lung tissue injury nih.govnih.govtandfonline.com. These findings suggest that alpha-bisabolol, particularly when delivered effectively to the lungs, can attenuate the severe inflammatory response characteristic of ARDS nih.govnih.govtandfonline.comresearchgate.net.

Interactive Data Table: Efficacy of α-Bisabolol-Loaded Nanocapsules in a Murine ARDS Model

| Parameter | Treatment Group | Result |

| Neutrophil Infiltration | α-bisabolol-LNCs | Significantly reduced |

| Myeloperoxidase Activity | α-bisabolol-LNCs | Significantly reduced |

| KC and MIP-2 Levels | α-bisabolol-LNCs | Significantly reduced |

| Airway Hyperreactivity | α-bisabolol-LNCs | Significantly reduced |

| Lung Tissue Injury | α-bisabolol-LNCs | Significantly reduced |

Eczema and Dermatological Inflammatory States

Alpha-bisabolol has shown considerable therapeutic potential for inflammatory skin conditions like eczema (atopic dermatitis). In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, topical application of (-)-α-bisabolol reduced AD-like symptoms and the release of interleukin-4 (IL-4) nih.govresearchgate.net. Histopathological analysis revealed a reduction in epidermal thickness and an inhibition of mast cell infiltration in the skin lesions nih.govresearchgate.netnih.govdntb.gov.ua. The study indicated that alpha-bisabolol alleviates atopic dermatitis by inhibiting the activation of JNK and NF-κB signaling pathways in mast cells nih.govresearchgate.net.

Inflammatory Processes of Diverse Etiologies

The mechanistic actions of alpha-bisabolol, including the inhibition of key pro-inflammatory cytokines like TNF-α and IL-6, and the modulation of signaling pathways such as NF-κB and MAPKs, suggest its potential utility in a wide range of inflammatory conditions beyond the skin and lungs carmellcosmetics.comnih.gov. Its ability to reduce oxidative stress and inhibit the production of inflammatory mediators points to a broad-spectrum anti-inflammatory activity researchgate.netnih.gov. While further research is needed to fully elucidate its efficacy across different diseases, the existing evidence supports the potential of alpha-bisabolol as a therapeutic agent for inflammatory processes of diverse origins rsdjournal.org.

Antioxidant Properties and Oxidative Stress Modulation

Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, has demonstrated significant antioxidant properties and the ability to modulate oxidative stress through various mechanisms. Its capacity to counteract the damaging effects of excessive reactive species is a key aspect of its pharmacological profile.

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Alpha-bisabolol has been shown to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause damage to cells and tissues. Studies have demonstrated its ability to inhibit the production of ROS in human polymorphonuclear neutrophils (PMNs) researchgate.netkarger.com. This scavenging action helps to reduce the burden of free radicals produced during cellular metabolism and in response to inflammatory stimuli researchgate.net. Specifically, alpha-bisabolol has been observed to interfere with ROS production, as measured by luminol-amplified chemiluminescence, in response to both particulate and soluble stimulants in human neutrophils karger.com.

Research has also highlighted its efficacy in cell-free systems. For instance, alpha-bisabolol has exhibited scavenging action against oxidation in systems generating superoxide (B77818) anions and hydrogen peroxide/hypochlorite researchgate.net. This direct antioxidant activity is crucial in preventing the initiation of oxidative damage to vital biomolecules such as lipids, proteins, and DNA. The overproduction of ROS and nitric oxide can lead to cellular damage through processes like lipid peroxidation and protein oxidation nih.gov.

Regulation of Endogenous Antioxidant Systems

Beyond direct scavenging, alpha-bisabolol plays a crucial role in bolstering the body's own antioxidant defense mechanisms.

Glutathione (B108866) (GSH) is a critical intracellular antioxidant. Various studies have shown that alpha-bisabolol can restore depleted GSH levels in different models of oxidative stress. For example, in a rat model of Parkinson's disease, alpha-bisabolol treatment attenuated the depletion of GSH nih.govnih.gov. Similarly, in erythrocytes subjected to oxidative insult, the presence of (-)-α-bisabolol helped maintain the basal level of GSH researchgate.netresearchgate.net. This restorative effect on GSH levels is significant as GSH is vital for detoxifying harmful substances and neutralizing free radicals. In doxorubicin-induced testicular toxicity, alpha-bisabolol administration led to a significant reduction in the depletion of testicular GSH nih.gov.

Superoxide dismutase (SOD) and catalase (CAT) are key antioxidant enzymes that play a pivotal role in protecting cells from oxidative damage. Alpha-bisabolol has been consistently shown to enhance the activity of both SOD and CAT. In a rat model of Parkinson's disease, alpha-bisabolol treatment led to an improvement in the activity of these antioxidant enzymes nih.govnih.gov. Furthermore, in erythrocytes exposed to oxidative stress, the activity of SOD and CAT was restored in a concentration-dependent manner by (-)-α-bisabolol researchgate.netresearchgate.net. Studies on doxorubicin-induced testicular injury also revealed that alpha-bisabolol treatment significantly prevented the reduction in the activities of testicular SOD and catalase nih.gov.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The Keap1 protein acts as a repressor of Nrf2. Under conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1) frontiersin.orgmdpi.comnih.gov.

Alpha-bisabolol has been found to upregulate components of the Nrf2/Keap-1/HO-1 signaling pathway. Research has shown that alpha-bisabolol treatment can invoke this pathway, leading to a remarkable improvement in antioxidant defense mechanisms nih.gov. Specifically, it has been observed to upregulate the testicular Nrf2 protein expression levels, which in turn enhances the expression of antioxidant enzymes nih.gov. This activation of the Nrf2 signaling pathway is a key mechanism by which alpha-bisabolol exerts its protective effects against oxidative stress.

Prevention of Oxidative Damage Markers

By scavenging free radicals and enhancing endogenous antioxidant systems, alpha-bisabolol effectively prevents the formation of oxidative damage markers. A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). Multiple studies have demonstrated that alpha-bisabolol significantly reduces MDA levels in various tissues subjected to oxidative stress. For instance, in a rat model of Parkinson's disease, alpha-bisabolol treatment inhibited the formation of MDA nih.govnih.gov. Similarly, in erythrocytes, (-)-α-bisabolol helped maintain the basal level of MDA researchgate.netresearchgate.net. In doxorubicin-induced testicular toxicity, alpha-bisabolol administration resulted in a significant reduction in the level of MDA nih.gov.

The reduction of these markers provides strong evidence for the protective effects of alpha-bisabolol against oxidative damage to cellular components.

Data Tables

Table 1: Effect of Alpha-Bisabolol on Endogenous Antioxidant Systems

| Parameter | Model System | Effect of Alpha-Bisabolol | Reference |

| Glutathione (GSH) | Rat model of Parkinson's Disease | Attenuated depletion | nih.govnih.gov |

| Glutathione (GSH) | Human Erythrocytes | Maintained basal levels | researchgate.netresearchgate.net |

| Glutathione (GSH) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly reduced depletion | nih.gov |

| Superoxide Dismutase (SOD) | Rat model of Parkinson's Disease | Improved activity | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Human Erythrocytes | Restored activity | researchgate.netresearchgate.net |

| Superoxide Dismutase (SOD) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly prevented reduction in activity | nih.gov |

| Catalase (CAT) | Rat model of Parkinson's Disease | Improved activity | nih.govnih.gov |

| Catalase (CAT) | Human Erythrocytes | Restored activity | researchgate.netresearchgate.net |

| Catalase (CAT) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly prevented reduction in activity | nih.gov |

| Nrf2 | Doxorubicin-induced Testicular Toxicity in Rats | Upregulated protein expression | nih.gov |

Table 2: Effect of Alpha-Bisabolol on Oxidative Damage Markers

| Marker | Model System | Effect of Alpha-Bisabolol | Reference |

| Malondialdehyde (MDA) | Rat model of Parkinson's Disease | Inhibited formation | nih.govnih.gov |

| Malondialdehyde (MDA) | Human Erythrocytes | Maintained basal levels | researchgate.netresearchgate.net |

| Malondialdehyde (MDA) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly reduced levels | nih.gov |

Reduction of Malondialdehyde (MDA) and Lipid Peroxidation

Alpha-bisabolol has demonstrated a significant capacity to reduce the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of cytotoxic byproducts. In a rat model of Parkinson's disease, treatment with alpha-bisabolol was found to significantly decrease elevated MDA levels in the midbrain, thereby mitigating lipid peroxidation. This protective effect is crucial in neurodegenerative contexts where oxidative stress plays a significant pathogenic role. Furthermore, studies on skin inflammation have also highlighted the ability of alpha-bisabolol to inhibit lipid peroxidation, suggesting its potential as a therapeutic agent against oxidative damage in various tissues. dntb.gov.uanih.govnih.gov

Decreased Protein Carbonyl Content (PCC)

Oxidative stress can also lead to the modification of proteins, resulting in the formation of protein carbonyl groups, a widely used marker of protein oxidation. Research has shown that alpha-bisabolol can effectively decrease protein carbonyl content (PCC). In studies involving neuro-2a cells, pretreatment with alpha-bisabolol led to a reduction in PCC, indicating its ability to protect proteins from oxidative damage. researchgate.net This protective mechanism is vital for maintaining protein structure and function, which are often compromised under conditions of elevated oxidative stress.

Restoration of Mitochondrial Membrane Potential (MMP)

The mitochondrion is a primary site of reactive oxygen species (ROS) production and is particularly susceptible to oxidative damage. A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP). A loss of MMP is an early event in apoptosis, or programmed cell death. Alpha-bisabolol has been shown to restore the loss of MMP in cells subjected to oxidative stress. researchgate.net In neuro-2a cells, alpha-bisabolol treatment helped maintain the integrity of the mitochondrial membrane, preventing the dissipation of MMP and subsequent apoptotic events. researchgate.net This restoration of mitochondrial function underscores the potent antioxidant and cytoprotective properties of alpha-bisabolol.

Anticancer Effects and Mechanisms of Action

Alpha-bisabolol has emerged as a promising natural compound with significant anticancer properties, demonstrated across a variety of cancer cell lines. Its mechanisms of action primarily involve the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation and Viability

Alpha-bisabolol has been shown to exert a potent inhibitory effect on the proliferation and viability of various cancer cells. This cytotoxic activity is often dose- and time-dependent. For instance, in human and rat glioma cells, alpha-bisabolol induced a 50% reduction in cell viability at concentrations between 2.5 and 3.5 µM after 24 hours of treatment. nih.gov Notably, at similar concentrations, it did not affect the viability of normal rat glial cells, suggesting a degree of selectivity for cancer cells. nih.gov In non-small cell lung carcinoma (NSCLC) A549 cells, alpha-bisabolol exhibited an IC50 (the concentration required to inhibit the growth of 50% of cells) of 15 µM. jbuon.com Furthermore, studies on endometrial cancer cells have also confirmed the anti-proliferative effects of alpha-bisabolol. researchgate.netnih.gov

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| Human and Rat Glioma Cells | Glioma | 2.5-3.5 µM (50% viability reduction) | nih.gov |

| A549 | Non-Small Cell Lung Carcinoma | 15 µM | jbuon.com |

| Endometrial Cancer Cells | Endometrial Cancer | Effective at inhibiting proliferation | researchgate.netnih.gov |

| Pancreatic Cancer Cells | Pancreatic Cancer | Inhibits proliferation | iiarjournals.orgresearchgate.net |

Induction of Apoptosis in Malignant Cells

A primary mechanism through which alpha-bisabolol exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. This process is characterized by a series of biochemical events that lead to distinct morphological changes and cell death, without inducing an inflammatory response.

Research has demonstrated that alpha-bisabolol triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. In glioma cells, treatment with alpha-bisabolol led to the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is a critical step in the apoptotic cascade, as cytochrome c activates caspases, a family of proteases that execute the apoptotic program.

The induction of apoptosis by alpha-bisabolol is further supported by the modulation of key regulatory proteins. In various cancer cell lines, alpha-bisabolol treatment has been associated with:

Upregulation of pro-apoptotic proteins: An increase in the expression of proteins such as Bax and Bad, which promote apoptosis.

Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2, which normally inhibit apoptosis. nih.gov

Activation of caspases: Increased activity of executioner caspases, such as caspase-3 and caspase-9, which are responsible for the cleavage of cellular substrates and the dismantling of the cell. nih.gov

For example, in MCF-7 human breast cancer cells, alpha-bisabolol treatment resulted in reduced levels of Bcl-2 and increased levels of Bax, Bad, Caspase-3, and Caspase-9. nih.gov Similarly, in human endothelial cells, a high concentration of alpha-bisabolol (5 µM) induced apoptosis, as evidenced by cytochrome c release, a reduction in the Bcl-2/Bax ratio, and caspase-3 activation. nih.gov

| Cancer Cell Line | Apoptotic Markers | Effect of Alpha-Bisabolol | Reference |

| Glioma Cells | Mitochondrial Membrane Potential, Cytochrome c | Dissipation of potential, Release from mitochondria | nih.gov |

| MCF-7 (Breast Cancer) | Bcl-2, Bax, Bad, Caspase-3, Caspase-9 | Decreased Bcl-2, Increased others | nih.gov |

| Human Endothelial Cells | Cytochrome c, Bcl-2/Bax ratio, Caspase-3 | Release of Cytochrome c, Reduced ratio, Activation | nih.gov |

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Alpha-bisabolol has demonstrated the capacity to inhibit these processes in pancreatic cancer cell lines. nii.ac.jpiiarjournals.org Invasiveness and motility of pancreatic cancer cells (KLM1, KP4, and Panc1) were significantly suppressed by alpha-bisabolol treatment. nii.ac.jpiiarjournals.org This inhibitory effect on cell migration and invasion suggests that alpha-bisabolol may have the potential to interfere with the metastatic spread of cancer.

Effect of Alpha-Bisabolol on Pancreatic Cancer Cell Motility and Invasion

| Cell Line | Effect on Invasiveness | Effect on Motility |

|---|---|---|

| KLM1 | Significantly Suppressed | Significantly Inhibited |

| KP4 | Significantly Suppressed | Significantly Inhibited |

| Panc1 | Significantly Suppressed | Significantly Inhibited |

Modulation of Key Signaling Pathways in Carcinogenesis

The anticancer effects of alpha-bisabolol are also attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer. In pancreatic cancer, alpha-bisabolol has been shown to induce the expression of Kisspeptin 1 receptor (KISS1R), a known metastasis suppressor. mdpi.comnii.ac.jpiiarjournals.org The inhibition of KISS1R weakened the inhibitory effect of alpha-bisabolol on the invasiveness of pancreatic cancer cells, indicating the importance of this pathway. nii.ac.jp Furthermore, alpha-bisabolol has been reported to inhibit the PI3K/Akt signaling pathway in non-small cell lung cancer cells and MCF-7 breast cancer cells. nih.govresearchgate.netmdpi.com The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its inhibition is a key strategy in cancer therapy. In MCF-7 cells, alpha-bisabolol treatment also led to the downregulation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. researchgate.net

Anticancer Activity Spectrum in Preclinical Models

The efficacy of alpha-bisabolol as an anticancer agent has been evaluated in a variety of preclinical models, demonstrating a broad spectrum of activity.

Alpha-bisabolol has shown promise as a pro-apoptotic agent in primary human acute leukemia cells nih.govnih.gov. Studies on ex vivo blasts from 42 acute leukemia patients, including Philadelphia-negative and Philadelphia-positive B acute lymphoid leukemias (Ph-/Ph+ B-ALL) and acute myeloid leukemias (AML), demonstrated its ability to induce apoptosis nih.govdntb.gov.ua.

A clustering analysis of the sensitivity of these leukemia cells to alpha-bisabolol over 24 hours revealed varying degrees of responsiveness. Notably, a subset of B-ALL cells was particularly sensitive to low concentrations of alpha-bisabolol, with an IC50 of 14 ± 5 μM for the most sensitive cluster, which predominantly included Ph- B-ALL cells nih.gov. The mechanism of action in these cells involves direct damage to mitochondrial integrity, leading to a decrease in mitochondrial respiration and disruption of the mitochondrial membrane potential nih.gov. This pro-apoptotic activity was observed at dosages that spared normal leukocytes and hematopoietic stem cells, suggesting a degree of selectivity for cancer cells nih.gov.

In the context of breast cancer, alpha-bisabolol has been investigated for its effects on the MCF-7 human breast cancer cell line. Treatment with alpha-bisabolol was found to suppress cell growth and initiate apoptosis researchgate.netresearchgate.net. The molecular mechanisms underlying these effects include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bad, as well as caspases-3 and -9 researchgate.net. As previously mentioned, these effects are also linked to the inhibition of the NF-κB/Akt/PI3K signaling pathways researchgate.net.

Preclinical studies have highlighted the potential of alpha-bisabolol as a therapeutic agent for pancreatic cancer, a notoriously aggressive malignancy researchgate.netiiarjournals.org. Alpha-bisabolol induced a decrease in cell proliferation and viability in several pancreatic cancer cell lines (KLM1, KP4, Panc1, MIA Paca2), while not affecting normal pancreatic epithelial cells nih.gov. The anticancer effects in these cells were associated with the induction of apoptosis and the suppression of Akt activation nih.gov.

In vivo studies using subcutaneous and peritoneal xenograft nude mouse models of pancreatic cancer demonstrated that intragastric administration of alpha-bisabolol significantly inhibited tumor growth nih.gov. Furthermore, novel derivatives of alpha-bisabolol have been synthesized and shown to have even more potent inhibitory effects on the proliferation of pancreatic cancer cells than the parent compound researchgate.netiiarjournals.orgnih.gov. One such derivative, derivative 5, effectively prevented the progression of pancreatic cancer in vivo through the inhibition of AKT researchgate.netiiarjournals.org.

Table 2: Preclinical Models of Pancreatic Cancer Investigating Alpha-Bisabolol

| Model Type | Cell Lines | Key Findings | Reference |

| In Vitro | KLM1, KP4, Panc1, MIA Paca2 | Decreased cell proliferation and viability, apoptosis induction, Akt suppression | nih.gov |

| In Vivo (Xenograft) | KLM1 | Inhibition of tumor growth | nih.gov |

| In Vivo (Xenograft) | Not specified | Inhibition of tumor growth and peritoneal dissemination by alpha-bisabolol and its derivatives | iiarjournals.org |

The human liver carcinoma cell line, HepG2, has been used as a preclinical model to investigate the anticancer effects of alpha-bisabolol thebioscan.comnih.govresearchgate.net. In these cells, alpha-bisabolol was shown to induce dose- and time-dependent apoptosis nih.gov. The apoptotic mechanism involves both the Fas-mediated (extrinsic) and mitochondrial-related (intrinsic) pathways nih.gov.

Key molecular events observed in alpha-bisabolol-treated HepG2 cells include the cleavage of poly(ADP-ribose) polymerase (PARP) and caspases, the release of cytochrome c from the mitochondria, downregulation of the anti-apoptotic protein Bcl-2, and translocation of the pro-apoptotic proteins Bax, Bak, and Bid to the mitochondria nih.gov. As mentioned earlier, the accumulation of nuclear wild-type p53 and the up-regulated expression of NF-κB were also implicated in this process nih.gov.

Non-Small Cell Lung Carcinoma (NSCLC A549 cells)

Alpha-bisabolol has demonstrated significant anticancer activity against human non-small cell lung carcinoma (NSCLC) A549 cells. nih.govjbuon.com Research indicates that its effects are multifaceted, targeting key pathways involved in cancer cell proliferation and survival. nih.govjbuon.com Studies have shown that alpha-bisabolol induces apoptosis, or programmed cell death, in A549 cells and causes cell cycle arrest at the G2/M phase. nih.gov

The mechanism of action involves the mitochondrial pathway of apoptosis. nih.gov Furthermore, alpha-bisabolol has been observed to inhibit the migration and invasion of A549 cells, which are crucial processes in cancer metastasis. nih.govjbuon.com This inhibition is associated with the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.govjbuon.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for alpha-bisabolol in A549 cells has been reported to be 15 μM. nih.govchemsrc.com

In addition to its individual effects, the synergistic impact of alpha-bisabolol with other natural compounds has been explored. A combination of phytol and alpha-bisabolol has been shown to synergistically induce both autophagy and apoptosis in A549 cells, suggesting a potential for combination therapies. nih.gov

Table 1: Effects of Alpha-Bisabolol on NSCLC A549 Cells

| Biological Effect | Observed Outcome | Associated Pathway/Mechanism |

|---|---|---|

| Cytotoxicity | Induces cell death with an IC50 of 15 μM nih.govchemsrc.com | - |

| Cell Cycle | Arrest at G2/M phase nih.gov | - |

| Apoptosis | Induction of mitochondrial apoptosis nih.gov | Mitochondrial Pathway |

| Cell Migration | Inhibition of cell migration and invasion nih.govjbuon.com | - |

| Signaling Pathway | Inhibition of PI3K/AKT signaling nih.govjbuon.com | PI3K/AKT Pathway |

| Synergistic Effects | Induces autophagy and apoptosis in combination with Phytol nih.gov | - |

Glioblastoma (Alpha-bisabolol oxide B)

Alpha-bisabolol and its derivatives have shown promise in targeting glioblastoma, an aggressive form of brain cancer. dergipark.org.trresearchgate.net Studies have demonstrated that alpha-bisabolol can strongly induce apoptosis in both human and rat glioma cells in a time- and dose-dependent manner. researchgate.netnih.gov This cytotoxic effect appears to be selective, as normal rat glial cells were not affected at the same concentrations that induced death in glioma cells. nih.gov The mechanism of apoptosis induction involves the intrinsic mitochondrial pathway, characterized by the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria. researchgate.net

Notably, a derivative of alpha-bisabolol, alpha-bisabolol oxide B, has been identified as a potential agent against glioblastoma. dergipark.org.tr In silico studies have suggested that alpha-bisabolol oxide B may act by inhibiting the bcl-2 family of proteins, which are key regulators of apoptosis. dergipark.org.tr These computational analyses indicate that alpha-bisabolol oxide B has a high binding affinity for these anti-apoptotic proteins, suggesting its potential to promote cancer cell death. dergipark.org.trresearchgate.net Further research has also indicated that alpha-bisabolol can modulate the adenosinergic system in glioma cells, contributing to its anti-proliferative effects. nih.gov

Table 2: Effects of Alpha-Bisabolol and its Derivatives on Glioblastoma Cells

| Compound | Cell Line(s) | Key Findings | Mechanism of Action |

|---|---|---|---|

| Alpha-Bisabolol | Human and rat glioma cells researchgate.netnih.gov | Strong, time- and dose-dependent induction of apoptosis researchgate.netnih.gov | Intrinsic mitochondrial pathway, release of cytochrome c researchgate.net |

| Alpha-Bisabolol | C6 and U138-MG glioma cells nih.gov | Decreased cell viability nih.gov | Modulation of the adenosinergic system nih.gov |

| Alpha-bisabolol oxide B | - | Potential inhibitor of bcl-2 family proteins dergipark.org.tr | Inhibition of anti-apoptotic proteins (in silico) dergipark.org.tr |

Neuroprotective Actions and Neurological Disease Models

Alpha-bisabolol has demonstrated significant neuroprotective effects in models of neurodegenerative diseases, particularly Parkinson's disease. nih.govnih.gov Research has focused on its ability to counteract the cellular damage and functional decline associated with this condition. nih.govnih.gov

Protection Against Neurodegeneration (e.g., Parkinson's Disease)

Studies utilizing a rotenone-induced rat model of Parkinson's disease have highlighted the therapeutic potential of alpha-bisabolol. nih.govnih.gov Rotenone is a neurotoxin that induces Parkinson's-like pathology by inhibiting mitochondrial complex-I, leading to oxidative stress, neuroinflammation, and ultimately, the death of dopaminergic neurons. nih.govnih.gov

Attenuation of Dopaminergic Neuronal Loss

A key pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. frontiersin.org Treatment with alpha-bisabolol has been shown to significantly prevent this rotenone-induced loss of dopaminergic neurons and their fibers in both the substantia nigra and the striatum. nih.govnih.govresearchgate.net This protective effect helps to preserve the integrity of the nigrostriatal pathway, which is crucial for motor control. nih.govnih.gov

Improvement of Locomotor Activity

The depletion of dopamine resulting from neuronal loss leads to the characteristic motor deficits observed in Parkinson's disease. frontiersin.org In a Drosophila melanogaster model of rotenone-induced toxicity, alpha-bisabolol treatment led to an improvement in locomotor activity. scispace.com Similarly, in a rat model, it was observed that the antioxidative and anti-inflammatory properties of alpha-bisabolol helped to abrogate rotenone-induced motor deficits. nih.gov However, in a streptozotocin-induced animal model of Alzheimer's disease, alpha-bisabolol treatment did not affect motor activity. auctoresonline.org

Preservation of Mitochondrial Complex-I Activity

Mitochondrial dysfunction, particularly the inhibition of mitochondrial complex-I, is a central mechanism in the pathogenesis of Parkinson's disease. frontiersin.orgfrontiersin.org Rotenone directly inhibits this complex, leading to impaired energy production and increased oxidative stress. nih.govnih.gov Studies have shown that alpha-bisabolol treatment can reinstate the activity of mitochondrial complex-I in rotenone-induced models of Parkinson's disease in both rats and Drosophila melanogaster. nih.govresearchgate.net By preserving the function of this critical mitochondrial enzyme, alpha-bisabolol helps to mitigate the downstream cellular damage. nih.govnih.gov

Table 3: Neuroprotective Effects of Alpha-Bisabolol in Parkinson's Disease Models

| Neuroprotective Action | Model System | Key Research Finding |

|---|---|---|

| Attenuation of Dopaminergic Neuronal Loss | Rotenone-induced rat model nih.govnih.govresearchgate.net | Significantly prevented the loss of dopaminergic neurons and fibers in the substantia nigra and striatum. nih.govnih.govresearchgate.net |

| Improvement of Locomotor Activity | Rotenone-induced Drosophila melanogaster model scispace.com | Showed improvement in locomotor activity. scispace.com |

| Improvement of Locomotor Activity | Rotenone-induced rat model nih.gov | Abrogated motor deficits through antioxidative and anti-inflammatory properties. nih.gov |

| Preservation of Mitochondrial Complex-I Activity | Rotenone-induced rat model nih.govnih.gov | Reinstated the levels and activity of mitochondrial complex-I. nih.govnih.gov |

| Preservation of Mitochondrial Complex-I Activity | Rotenone-induced Drosophila melanogaster model researchgate.net | Reinstated the activity of mitochondrial complex-I. researchgate.net |

Modulation of Alzheimer's Disease Pathophysiology

Alpha-bisabolol has demonstrated significant potential in modulating the key pathological hallmarks of Alzheimer's disease (AD). Research indicates its ability to interfere with the amyloid cascade, protect neurons from amyloid-beta (Aβ)-induced damage, and inhibit enzymes crucial to the disease's progression.

Inhibition of Amyloid-Beta (Aβ) Aggregation and Fibrillization

A primary pathological feature of Alzheimer's disease is the accumulation and aggregation of amyloid-beta peptides into senile plaques. nih.gov Alpha-bisabolol has shown a notable ability to interfere with this process. Studies have demonstrated that it can inhibit the aggregation of Aβ peptides and also disaggregate pre-formed mature fibrils. nih.govresearchgate.net

In laboratory settings, the anti-aggregation potential of alpha-bisabolol has been confirmed using various analytical techniques. The Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils, revealed that co-treatment of Aβ peptides with alpha-bisabolol led to a significant decrease in fluorescence intensity, indicating a reduction in Aβ aggregation. nih.govresearchgate.net This suggests that alpha-bisabolol prevents the formation of the oligomers that lead to fibril formation. nih.gov

Further evidence comes from advanced imaging and spectroscopic methods. Techniques such as Confocal Laser Scanning Microscopy (CLSM), Transmission Electron Microscopy (TEM), and Fourier Transform Infrared (FTIR) spectroscopy have substantiated alpha-bisabolol's ability to hamper the formation of Aβ fibrils. nih.govresearchgate.net These studies show that alpha-bisabolol not only inhibits the initial aggregation but also disrupts the structure of already formed fibrils, highlighting its dual action in combating amyloid plaque formation. nih.gov

Reduction of Aβ-Induced Neurotoxicity and Apoptosis

The aggregation of Aβ peptides is highly toxic to neurons, leading to cellular damage and programmed cell death, or apoptosis, which contributes to the cognitive decline seen in AD. nih.govresearchgate.net Alpha-bisabolol has been shown to protect neuronal cells from this Aβ-induced neurotoxicity. researchgate.netauctoresonline.org

Studies using neuronal cell lines, such as PC12 and Neuro-2a (N2a), have demonstrated the neuroprotective efficacy of alpha-bisabolol. researchgate.netauctoresonline.org When these cells are exposed to toxic Aβ peptides, significant damage and cell death occur. However, treatment with alpha-bisabolol has been found to rescue these cells from neurotoxicity and chromosomal damage. nih.govauctoresonline.org In some studies, the protective effects of alpha-bisabolol against Aβ-induced neurotoxicity were comparable to those of donepezil, a standard medication used for AD treatment. researchgate.net

Furthermore, alpha-bisabolol has been shown to reduce apoptosis. It has been reported to inhibit the production of caspase-3, a key enzyme in the apoptotic pathway, and increase the expression of anti-apoptotic proteins. auctoresonline.org By preventing apoptosis, alpha-bisabolol helps maintain the survival and integrity of neuronal cells in the presence of toxic Aβ peptides. nih.govresearchgate.net

Attenuation of Cholinesterase (AChE, BuChE) Activity

A significant aspect of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for memory and learning. This deficit is largely due to the activity of enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down ACh in the synaptic cleft. nih.gov Inhibiting these enzymes is a key therapeutic strategy for AD.

Alpha-bisabolol has been identified as a potent inhibitor of both AChE and BuChE. nih.govresearchgate.net In vitro studies have shown that alpha-bisabolol can significantly reduce the activity of these enzymes. auctoresonline.orgnih.gov One study reported that alpha-bisabolol alone exhibited a maximum AChE inhibitory activity of 87%, with an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of less than 10 μg/ml. researchgate.net This potent inhibitory effect helps to increase the availability of acetylcholine in the brain, which may in turn support cognitive function. nih.gov The inhibitory action of alpha-bisabolol-loaded solid lipid nanoparticles on AChE has also been demonstrated, suggesting potential for improved delivery and efficacy. researchgate.net

Inhibition of β-Secretase Activity

The production of the Aβ peptide itself is a critical step in AD pathology. It is formed when the amyloid precursor protein (APP) is sequentially cleaved by two enzymes: β-secretase (also known as BACE1) and γ-secretase. nih.govsemanticscholar.org Inhibiting the activity of β-secretase is a primary therapeutic target to prevent the formation of Aβ in the first place. nih.govresearchgate.net

Research has shown that alpha-bisabolol can function as a β-secretase inhibitor. auctoresonline.org Studies using Neuro-2a cells have demonstrated that alpha-bisabolol significantly reduces β-secretase activity. researchgate.net By inhibiting this enzyme, alpha-bisabolol directly intervenes in the amyloidogenic pathway, reducing the generation of the toxic Aβ peptide and thereby mitigating one of the root causes of Alzheimer's disease. auctoresonline.org

Cognitive Enhancement Effects (Memory Improvement)

Beyond its direct effects on the pathological markers of Alzheimer's disease, alpha-bisabolol has also shown promise in improving cognitive functions, particularly memory. auctoresonline.orgnih.gov In animal models of cognitive impairment, treatment with alpha-bisabolol has led to significant improvements in various types of memory.

Studies in animal models of sporadic Alzheimer's disease reported that treatment with alpha-bisabolol significantly improved impairments in working memory, avoidance memory, recognition memory, and spatial memory, without affecting motor activity. auctoresonline.org In other models, such as those involving cognitive dysfunction induced by chemotherapy agents like doxorubicin, alpha-bisabolol attenuated memory deficits. nih.govfrontiersin.org It also demonstrated positive effects in improving memory deficits caused by cerebral ischemia. nih.gov

The mechanisms underlying these cognitive enhancements are multifaceted. Alpha-bisabolol has been found to enhance synaptic plasticity by activating signaling pathways such as BDNF/TrKB. nih.govfrontiersin.org It also increases the levels of neurotransmitters that are essential for memory, including acetylcholine, serotonin (5-HT), and dopamine (DA). nih.govfrontiersin.org

Anxiolytic and Antidepressant Effects

In addition to its neuroprotective and cognitive-enhancing properties, alpha-bisabolol has been investigated for its potential anxiolytic (anxiety-reducing) and antidepressant effects.

In studies using animal models of depression, such as the Chronic Unpredictable Mild Stress (CUMS) model, administration of alpha-bisabolol successfully attenuated depressive and anxious-like behaviors. archivespp.plarchivespp.pl The effects were observed in behavioral tests like the forced swimming test and sucrose preference test, with results being comparable to the conventional antidepressant drug, fluoxetine. archivespp.plarchivespp.pl The proposed mechanism for these effects involves the mitigation of oxidative stress, as evidenced by a significant reduction in thiobarbituric acid reactive substances (TBARS) levels in the hippocampus. archivespp.plarchivespp.pl

The anxiolytic effects have also been demonstrated in models such as the elevated plus maze test. researchgate.net These findings suggest that alpha-bisabolol may have therapeutic potential for neuropsychiatric disorders, relieving states of depression and anxiety by modulating the brain's response to stress and reducing oxidative damage. archivespp.plarchivespp.pl

Research Findings on Alpha-Bisabolol

| Pharmacological Activity | Key Finding | Model System | Reference |

|---|---|---|---|

| Inhibition of Aβ Aggregation | Reduces aggregation propensity of Aβ and disaggregates mature fibrils. | In vitro assays (ThT), PC12 cells | nih.govresearchgate.net |

| Reduction of Aβ-Induced Neurotoxicity | Rescues neuronal cells from Aβ-induced damage and apoptosis. | PC12 and Neuro-2a cells | nih.govresearchgate.netauctoresonline.org |

| Cholinesterase Inhibition | Significantly inhibits AChE and BuChE activity, with AChE inhibition up to 87%. | In vitro assays, Neuro-2a cells | auctoresonline.orgnih.govresearchgate.net |

| β-Secretase Inhibition | Reduces the activity of the β-secretase (BACE1) enzyme. | Neuro-2a cells | auctoresonline.orgresearchgate.net |

| Cognitive Enhancement | Improves working, spatial, recognition, and aversive memory. | Animal models of AD and cognitive impairment | auctoresonline.orgnih.govnih.gov |

| Anxiolytic & Antidepressant Effects | Attenuates depressive and anxiety-like behaviors, comparable to fluoxetine. | Animal models of stress and depression | archivespp.plarchivespp.pl |

Peripheral Nervous System Modulation

Alpha-Bisabolol has been identified as a novel agent for peripheral nerve blockade. Its mechanism of action involves the direct modulation of nerve excitability. Studies on isolated mouse sciatic nerves have demonstrated that alpha-Bisabolol can reduce neuronal excitability in a concentration-dependent manner researchgate.net. This effect is characterized by a decrease in the amplitude of the compound action potential (CAP), which is the summation of action potentials from all the nerve fibers in a nerve bundle.

The reduction in nerve excitability induced by alpha-Bisabolol is suggested to be irreversible, as the effect was not reversed after washing out the compound from the nerve preparation researchgate.net. This characteristic distinguishes it from some classical local anesthetics. The antinociceptive effects of alpha-Bisabolol are believed to be related to its ability to decrease peripheral nerve excitability researchgate.net.

The peripheral nerve blockade elicited by alpha-Bisabolol is thought to be mediated through its interaction with voltage-dependent sodium channels. These channels are crucial for the generation and propagation of action potentials along nerve fibers. By blocking these channels, local anesthetics and other nerve-blocking agents can prevent the transmission of nerve impulses, including pain signals.

Research suggests that the decreased nervous excitability caused by alpha-Bisabolol is likely due to a blockade of voltage-dependent sodium channels researchgate.net. The pattern of changes observed in the depolarization and repolarization phases of the compound action potential in the presence of alpha-Bisabolol shows similarities to the effects of lidocaine, a well-known sodium channel blocker researchgate.net. However, unlike lidocaine, the action of alpha-Bisabolol does not appear to be use-dependent, indicating a different mode of interaction with the sodium channels researchgate.net.

This interaction with voltage-dependent sodium channels provides a molecular basis for the observed peripheral nerve blocking and antinociceptive properties of alpha-Bisabolol.

Antimicrobial Properties

Antibacterial Activity Spectrum

Alpha-Bisabolol has demonstrated a notable spectrum of antibacterial activity, with a particular potency against Gram-positive bacteria thegoodscentscompany.com. Its efficacy against these bacteria is attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death.

Studies have shown that alpha-Bisabolol is a potent inhibitor of various Gram-positive bacteria. For instance, it has been reported to be effective against Staphylococcus aureus and Solobacterium moorei, a bacterium associated with halitosis nih.gov. In the case of S. moorei, alpha-Bisabolol exhibited a dose-dependent killing effect nih.gov.

Furthermore, alpha-Bisabolol has been shown to enhance the susceptibility of Staphylococcus aureus to a range of clinically important antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin asm.org. This suggests a synergistic effect where alpha-Bisabolol can potentiate the action of other antimicrobial agents. While it also shows some activity against Gram-negative bacteria, the effect is generally less pronounced, likely due to the additional protective outer membrane present in these bacteria asm.org.

Below is a table summarizing the antibacterial activity of alpha-Bisabolol against various bacterial strains.

| Bacterium | Type | Activity | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | Inhibitory, Synergistic with antibiotics | Not consistently reported |

| Solobacterium moorei | Gram-positive | Dose-dependent killing | Not specified |

| Escherichia coli | Gram-negative | Synergistic with gentamicin | Not specified |

| Pseudomonas aeruginosa | Gram-negative | No significant intrinsic activity | Not specified |

Table 1: Antibacterial Activity Spectrum of Alpha-Bisabolol

Antifungal Activity Spectrum

Alpha-Bisabolol also possesses notable antifungal properties, demonstrating activity against both yeasts and dermatophytes.

Alpha-Bisabolol has been shown to be effective against various Candida species. It inhibits pathogenic traits of Candida albicans, including the transition from yeast to hyphal form and biofilm development, at concentrations as low as 0.125 mg/ml. nih.gov Liposomal formulations of alpha-Bisabolol have demonstrated potentiating effects when combined with fluconazole against C. albicans and C. tropicalis. researchgate.net Studies have confirmed its inhibitory activity against C. albicans, C. krusei, and C. tropicalis. researchgate.net

Research has confirmed the antidermatophytic potential of alpha-Bisabolol. It has shown inhibitory activity against a range of dermatophytes, including Trichophyton tonsurans, Trichophyton mentogrophytes, Trichophyton rubrum, and Microsporum canis. nih.govnih.gov One study evaluated nine natural skin-lightening agents and found alpha-Bisabolol to have the best antifungal activity against all tested dermatophytes. nih.gov For instance, against T. mentagrophytes and T. tonsurans, it achieved approximately 70% inhibition at concentrations of 100 µg/mL and 200 µg/mL. nih.gov

Table 2: Antifungal Activity of Alpha-Bisabolol

| Fungus | Type | Noted Effects |

|---|---|---|

| Candida albicans | Yeast | Inhibits biofilm development and hyphal switching nih.gov |

| Candida krusei | Yeast | Susceptible to alpha-Bisabolol researchgate.net |

| Candida tropicalis | Yeast | Susceptible to alpha-Bisabolol researchgate.net |

| Trichophyton tonsurans | Dermatophyte | Growth inhibition observed nih.govnih.gov |

| Trichophyton mentogrophytes | Dermatophyte | Growth inhibition observed nih.govnih.gov |

| Trichophyton rubrum | Dermatophyte | Growth inhibition observed nih.govnih.gov |

| Microsporum canis | Dermatophyte | Growth inhibition observed nih.govnih.gov |

Synergistic Effects with Conventional Antibiotics

One of the most significant aspects of alpha-Bisabolol's antimicrobial profile is its ability to act synergistically with conventional antibiotics, enhancing their efficacy. This modulatory effect has been observed against both Gram-positive and Gram-negative bacteria.

Treatment with low concentrations of alpha-Bisabolol has been found to enhance the susceptibility of Staphylococcus aureus to antibiotics such as ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. asm.orgresearchgate.net A synergistic effect has been specifically noted when alpha-Bisabolol is combined with norfloxacin against S. aureus. nih.gov

Furthermore, it has demonstrated synergism against E. coli when used in combination with gentamicin. nih.gov This ability to potentiate the action of existing antibiotics makes alpha-Bisabolol a promising candidate for combination therapies, potentially helping to combat multidrug-resistant bacteria. nih.gov

Table 3: Synergistic Effects of Alpha-Bisabolol with Antibiotics

| Bacterium | Antibiotic | Observed Effect |

|---|---|---|

| Staphylococcus aureus | Ciprofloxacin, Clindamycin, Erythromycin, Gentamicin, Tetracycline, Vancomycin, Norfloxacin | Enhanced susceptibility / Synergistic effect asm.orgnih.govresearchgate.net |

| Escherichia coli | Gentamicin | Synergistic effect nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial and synergistic activities of alpha-Bisabolol are believed to stem from its interaction with bacterial cell structures and functions. The primary proposed mechanisms include disruption of the cell membrane and inhibition of efflux pumps.

The lipophilic nature of this sesquiterpene allows it to interfere with the bacterial cell membrane, disrupting its normal barrier function. nih.gov This disruption can lead to increased permeability, allowing antibiotics and other antimicrobial compounds to more easily enter the bacterial cell and reach their targets. researchgate.net This mechanism is thought to be more pronounced in Gram-positive bacteria due to the absence of an outer membrane. researchgate.net

Additionally, alpha-Bisabolol has been identified as a potential efflux pump inhibitor (EPI). nih.gov Efflux pumps are proteins that bacteria use to expel toxic substances, including antibiotics, from the cell, which is a major mechanism of drug resistance. frontiersin.orgmdpi.com By inhibiting these pumps, such as the NorA and TetK pumps in Staphylococcus aureus, alpha-Bisabolol can increase the intracellular concentration of antibiotics, thereby restoring or potentiating their activity. nih.govnih.gov For instance, in combination with norfloxacin, alpha-Bisabolol reduced the antibiotic's MIC against a NorA-expressing S. aureus strain from 256 μg/mL to 32 μg/mL. nih.gov It has also shown the ability to potentiate the action of tetracycline. nih.gov

Other Reported Pharmacological Activities

Beyond its antimicrobial effects, alpha-bisabolol exhibits a range of other significant pharmacological activities, including analgesic, cardioprotective, nephroprotective, and skin-related therapeutic effects.

Alpha-bisabolol has demonstrated significant pain-relieving properties in various experimental models of pain. It has been shown to inhibit inflammatory and neuropathic pain by acting on Cav3.2 T-type calcium channels. nih.govnih.govresearchgate.net This mechanism is crucial as these channels are involved in pain signaling pathways. In models of acute inflammatory pain, such as the formalin test, intrathecally administered alpha-bisabolol reduced nocifensive responses in both phases of the test nih.govnih.gov. It also effectively reduced thermal hyperalgesia in a chronic inflammatory pain model and mechanical hypersensitivity in a neuropathic pain model nih.govnih.gov. Further studies have indicated that its analgesic action is likely related to its anti-inflammatory properties, such as the ability to decrease the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), rather than a centrally-mediated mechanism mdpi.comresearchgate.netresearchgate.net. It has also shown efficacy in reducing orofacial and corneal nociceptive pain mdpi.comnih.gov.

Table 2: Antinociceptive (Analgesic) Effects of Alpha-Bisabolol

| Pain Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Inflammatory & Neuropathic Pain | Reduced thermal hyperalgesia and mechanical hypersensitivity. | Inhibition of Cav3.2 T-type calcium channels. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Formalin-induced Inflammatory Pain | Reduced nocifensive licking and biting responses. | Peripheral anti-inflammatory action. nih.govresearchgate.net | nih.govresearchgate.net |